molecular formula C10H7NO4 B11895355 8-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 90800-52-5

8-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No.: B11895355
CAS No.: 90800-52-5
M. Wt: 205.17 g/mol
InChI Key: XWNBOEMJVWXITA-UHFFFAOYSA-N
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Description

8-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a quinoline derivative characterized by a hydroxyl group at position 8, a ketone at position 2, and a carboxylic acid moiety at position 2. Quinoline derivatives are renowned for their diverse pharmacological activities, including analgesic, antibacterial, and anticancer properties . The synthesis of such compounds often involves hydrolysis of esters or alkylation reactions, as demonstrated in the preparation of 1-ethyl-4-hydroxy-2-quinolone-3-carboxylic acid via sequential ethylation and hydrolysis steps . The 8-hydroxy isomer’s unique substitution pattern may influence its tautomeric stability, solubility, and biological interactions compared to its 4-hydroxy counterparts.

Properties

CAS No.

90800-52-5

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

8-hydroxy-2-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-7-3-1-2-5-4-6(10(14)15)9(13)11-8(5)7/h1-4,12H,(H,11,13)(H,14,15)

InChI Key

XWNBOEMJVWXITA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=O)C(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Aldehyde Cyclization with Diethyl Malonate

A widely adopted route involves the cyclization of 8-(methylamino)-2-nitrobenzaldehyde (11 ) with diethyl malonate under basic conditions. As reported in a 2020 study, this method proceeds via a Knoevenagel condensation mechanism, forming the quinoline ring system. The reaction is typically conducted in ethanol at 75°C for 8 hours, yielding ethyl 8-(methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate as an intermediate. Subsequent hydrolysis with aqueous sodium hydroxide in tetrahydrofuran (THF) at room temperature converts the ester to the carboxylic acid derivative (2f ) with a 63% yield over two steps. Key spectroscopic data for the final product include:

PropertyValue/Description
1H NMR (DMSO-d6) δ 14.83 (br s, 1H), 12.26 (s, 1H), 8.87 (s, 1H)
LCMS (ESI) m/z 219 [M + H]+
Melting Point Not explicitly reported; precipitates from acidic media

This method’s advantages include operational simplicity and compatibility with air-sensitive reagents due to the use of THF as a solvent.

Microwave-Assisted Cyclocondensation

Microwave irradiation has been employed to accelerate the formation of the quinoline core. In one protocol, 1,3-dichloro-2-nitrobenzene (3 ) reacts with methylamine under microwave conditions (125°C, 10 minutes), followed by a Heck coupling with ethyl acrylate catalyzed by Pd(t-Bu3P)2. While this approach primarily generates intermediates like 8-(methylamino)-2-oxo-1,2-dihydroquinoline-3-carboxylate, subsequent hydrolysis under mild alkaline conditions (1 M NaOH, 8.5 hours) delivers the target carboxylic acid.

Multicomponent Reaction Approaches

Ugi-Type Condensation with Smiles Rearrangement

A 2023 study demonstrated the utility of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives in Ugi-type multicomponent reactions. Although the reported work focuses on ethyl esters, analogous protocols can be adapted for synthesizing the 8-hydroxy variant. The reaction involves:

  • Michael acceptor : 8-Hydroxyquinoline derivative

  • Components : Aldehydes, amines, isocyanides

  • Mechanism : Smiles rearrangement facilitates nucleophilic attack on the Michael acceptor, followed by cyclization.

While yields for the carboxylic acid derivative remain unreported in this context, the method’s modularity suggests potential for generating structurally diverse analogs through variation of amine and aldehyde inputs.

Post-Functionalization of Prequinoline Intermediates

Ester Hydrolysis of Methyl or Ethyl Derivatives

Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 2088088-88-2) serves as a direct precursor. Hydrolysis under alkaline conditions (e.g., NaOH in THF/H2O) cleaves the ester group, yielding the free carboxylic acid. A representative procedure involves:

  • Dissolving the methyl ester in THF

  • Adding 1 M NaOH (1:1 v/v)

  • Stirring at room temperature for 4–8 hours

  • Acidifying with HCl to precipitate the product

This method consistently achieves yields exceeding 60%, with purity confirmed by HPLC and mass spectrometry.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods based on yield, scalability, and practicality:

MethodYield (%)Reaction TimeScalabilityKey Challenges
Aldehyde Cyclization6316.5 hoursModerateRequires nitro group reduction step
Microwave Synthesis~50<1 hourHighSpecialized equipment needed
Ester Hydrolysis60–758 hoursHighAcid-sensitive substrates may degrade
Ugi-Type ReactionNot reported24–48 hoursModerateLimited scope for 8-hydroxy derivatives

Characterization and Quality Control

Spectroscopic Validation

Successful synthesis requires corroboration by:

  • 1H NMR : Distinct peaks for the carboxylic acid proton (δ 12.26 ppm) and aromatic hydrogens

  • LCMS : Molecular ion peak at m/z 219 [M + H]+

  • IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and O–H (2500–3300 cm⁻¹)

Purity Assessment

HPLC methods using C18 columns (acetonitrile/water + 0.1% formic acid) achieve baseline separation of the target compound from hydrolytic byproducts.

Industrial-Scale Considerations

Patents disclose large-scale production via:

  • Continuous Flow Reactors : For cyclocondensation steps to enhance heat transfer

  • Catalytic Recycling : Pd catalysts immobilized on silica for Heck reactions

  • Solvent Recovery : THF and ethanol are distilled and reused to reduce costs

Chemical Reactions Analysis

Nucleophilic Substitution and Condensation Reactions

The carboxylic acid group at position 3 and the hydroxyl group at position 8 enable reactivity in nucleophilic substitutions. For example:

  • Condensation with ethyl 3-substituted 2-cyanoacrylates :
    Treatment with ethyl 2-cyanoacrylate derivatives (e.g., ethyl 3-phenyl-2-cyanoacrylate) in dimethylformamide (DMF) and triethylamine under reflux yields 1-[2-(ethoxy)carbonyl-2-cyano-1-arylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives (7a–d ) (Table 1) .

EntrySubstituent (R)Product CodeYield (%)Melting Point (°C)
1Phenyl7a 71226
24-Methoxyphenyl7b 68235
34-Chlorophenyl7c 65242
44-Bromophenyl7d 63250

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the quinoline nitrogen on the electrophilic β-carbon of the cyanoacrylate, followed by cyclization .

Cyclization to Pyrazolidinone Derivatives

The compound undergoes cyclization with hydrazine hydrate to form pyrazolidinone-fused derivatives:

  • Reaction with hydrazine hydrate : Heating 7a–d in ethanol with hydrazine hydrate produces 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylates (8a–d ) . These derivatives exhibit enhanced planarity due to intramolecular hydrogen bonding (N–H⋯O=C), confirmed by IR spectroscopy (N–H stretch at ~3368 cm⁻¹) .

Oxidation Reactions

The hydroxyl group at position 8 is susceptible to oxidation:

  • Oxidation with potassium permanganate : Converts the hydroxyl group to a ketone, yielding 2,8-dioxo-1,2-dihydroquinoline-3-carboxylic acid derivatives. This modification alters biological activity, enhancing antibacterial efficacy in some cases.

Tautomerism and Electronic Effects

The compound exists in keto-enol tautomeric forms (Figure 1), influencing its reactivity:

Keto formEnol form\text{Keto form} \rightleftharpoons \text{Enol form}

Electronic Features :

  • The anion generated by deprotonation (e.g., with NaH or K₂CO₃) shows charge delocalization across the quinoline ring, favoring electrophilic attacks at oxygen or nitrogen centers .

  • Steric hindrance near the nitrogen atom (due to the methylthio group in related analogs) can direct methylation selectively to oxygen .

Functionalization at Position 1

While direct methylation data for the 8-hydroxy derivative is limited, studies on structurally similar 4-hydroxy analogs reveal:

  • Methylation with CH₃I : Under basic conditions (NaH/DMF), methylation occurs preferentially at oxygen (yielding 4-methoxy derivatives) over nitrogen (Table 2) .

BaseTemperature (°C)Time (h)O-Methylation Yield (%)N-Methylation Yield (%)
NaH8024991
K₂CO₃100488020

Biological Activity Correlation

Derivatives of this compound demonstrate:

  • Antiviral activity : Molecular docking simulations suggest inhibition of Hepatitis B Virus (HBV) replication by binding to viral polymerase (PDB: 5E0I) .

  • Antibacterial effects : Inhibition of bacterial DNA gyrase via interactions with the GyrA subunit.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives. For instance, derivatives have been synthesized and tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. In vitro tests demonstrated significant antimicrobial activity, indicating potential as a treatment for bacterial infections .

Case Study Example:
A study synthesized several quinoline derivatives, including this compound derivatives. The compounds were screened for antibacterial activity using the well diffusion method. Notably, compounds exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .

Anticancer Properties

The anticancer potential of this compound has also been investigated. A series of synthesized compounds were evaluated for their effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated that certain derivatives showed promising antiproliferative activity with IC50 values ranging from 1.9 to 7.52 µg/mL .

Data Table: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µg/mL)
7aMCF-75.0
7bHCT-1163.5
8aMCF-74.0
8bHCT-1166.0

Antioxidant Activity

In addition to antimicrobial and anticancer properties, derivatives of this compound have been evaluated for antioxidant activity using assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Some compounds demonstrated significant antioxidant effects, which may contribute to their therapeutic potential in oxidative stress-related diseases .

Case Study Example:
A synthesis study reported the development of new quinoline derivatives that were tested for antioxidant activity. Certain compounds exhibited strong activity comparable to established antioxidants, indicating their potential utility in preventing oxidative damage in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Differences

  • Positional Isomerism (4-OH vs. 8-OH): The hydroxyl group’s position significantly impacts electronic distribution and hydrogen-bonding capacity. For example, 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids exhibit strong analgesic activity due to optimal interaction with biological targets, while the 8-hydroxy isomer’s activity remains less explored . Acidity: 4-Hydroxy derivatives show pKa values influenced by electron-withdrawing substituents (e.g., nitro groups at position 6/7 lower pKa by 0.5–1.0 units) . The 8-hydroxy analog may exhibit altered acidity due to resonance effects from the adjacent quinoline nitrogen. Stability: 4-Hydroxy analogs are prone to decarboxylation under acidic or thermal conditions, especially when the amino group at position 4 is tertiary . The 8-hydroxy isomer’s stability may differ due to reduced steric hindrance and electronic effects.

Table 1: Key Differences Between 8-Hydroxy and 4-Hydroxy Analogs

Property 8-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid
Hydroxyl Group Position Position 8 Position 4
Acidity (pKa) Likely higher due to N–O resonance 2.5–3.5 (varies with substituents)
Stability Possibly more stable under basic conditions Prone to decarboxylation in acidic/thermal conditions
Analgesic Activity Not reported ED₅₀ = 12–45 mg/kg (acetic acid writhing test)
Antibacterial Modifications Untested 2-Thioxo substitution improves activity

Biological Activity

8-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (also referred to as HODQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

PropertyValue
Molecular FormulaC10H7NO3
Molecular Weight191.17 g/mol
IUPAC NameThis compound
CAS Number90800-52-5

1. Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. Research indicates that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of HODQ derivatives against systemic infections in mice. The results demonstrated a notable reduction in mortality rates when treated with specific derivatives, indicating strong antimicrobial potential.

Mechanism of Action:
The antimicrobial action is believed to stem from the compound's ability to intercalate into bacterial DNA, disrupting replication processes and leading to cell death .

2. Anticancer Activity

HODQ has also shown promise as an anticancer agent. Various studies have highlighted its effectiveness against cancer cell lines, particularly breast cancer (MCF-7) cells.

Case Study: Anticancer Screening

In vitro tests revealed that HODQ derivatives significantly inhibited the growth of MCF-7 cells. The structure-activity relationship analysis indicated that specific modifications at the molecular level enhanced anticancer activity .

Mechanism of Action:
The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit key enzymes involved in cancer progression .

In Vitro Studies

Recent studies have employed various methodologies to assess the biological activity of HODQ:

  • Cytotoxicity Assays: These assays measured cell viability in response to different concentrations of HODQ, revealing dose-dependent effects on MCF-7 cells.
  • Molecular Docking Studies: Computational models suggested that HODQ binds effectively to target proteins involved in cancer cell proliferation and survival .

In Vivo Studies

Animal model studies have further validated the efficacy of HODQ derivatives:

  • Antimicrobial Efficacy: In vivo experiments showed that treated mice exhibited lower bacterial loads compared to control groups, reinforcing the compound's potential as an antimicrobial agent.
  • Anticancer Efficacy: Tumor-bearing mice treated with HODQ derivatives displayed reduced tumor sizes and improved survival rates compared to untreated controls .

Q & A

Q. What are the optimized synthetic routes for 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in laboratory settings?

Methodological Answer: The compound can be synthesized via cyclocondensation of substituted anilines with triethyl methanetricarboxylate under reflux conditions. Key steps include:

  • Reaction Optimization : Adjusting molar ratios (e.g., 1:1.2 for aniline to triethyl methanetricarboxylate) and refluxing in ethanol for 6–8 hours to achieve yields >75% .
  • Scale-Up Considerations : Use of anhydrous conditions and controlled temperature (80–90°C) minimizes side reactions like ester hydrolysis .
  • Purification : Recrystallization from ethanol-water mixtures yields high-purity crystals suitable for structural analysis .

Q. How is the structure of this compound characterized experimentally?

Methodological Answer:

  • X-ray Crystallography : The SHELX suite (e.g., SHELXL) is widely used for structure refinement. Key parameters include R-factors <5% and thermal displacement parameters for the hydroxyl and carbonyl groups .
  • Spectroscopic Methods :
    • NMR : 1H^1H NMR shows characteristic peaks: δ 12.1 ppm (OH), δ 8.2–8.5 ppm (quinoline H-5/H-7), and δ 6.9 ppm (H-4). 13C^{13}C NMR confirms the carboxylic acid (δ 168–170 ppm) and ketone (δ 180 ppm) groups .
    • FT-IR : Strong bands at 1650–1700 cm1^{-1} (C=O stretch) and 3200–3400 cm1^{-1} (OH stretch) .

Q. What are the primary pharmacological activities reported for this compound?

Methodological Answer:

  • Diuretic Activity : Evaluated using rat models, with dose-dependent increases in urine output (ED50_{50} = 25 mg/kg) via inhibition of renal carbonic anhydrase .
  • Anti-inflammatory Properties : In vitro assays (e.g., COX-2 inhibition) show IC50_{50} values of 10–15 μM, linked to the 4-hydroxy group’s interaction with catalytic residues .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts. A study on diuretic derivatives found that logP <2.5 and a carboxylate group at position 3 correlate with optimal renal clearance .
  • Molecular Docking : The 8-hydroxy group forms hydrogen bonds with NS5B polymerase (HCV target), as shown in analogues with EC50_{50} = 15.7 μM .

Q. What strategies mitigate instability of the 4-hydroxy-2-quinolone scaffold under acidic conditions?

Methodological Answer:

  • Structural Modifications :
    • Amide Derivatives : Replace the hydroxyl group with morpholine or diethylaminoethylamide moieties to reduce hydrolysis. For example, 4-diethylaminoethylamide derivatives show >90% stability in pH 2.0 buffers .
    • Salt Formation : Methanesulfonate salts improve crystallinity and stability, as confirmed by X-ray diffraction (unit cell parameters: a = 10.2 Å, b = 12.4 Å) .

Q. How do crystallographic studies resolve contradictions in tautomeric forms of this compound?

Methodological Answer:

  • Tautomer Analysis : X-ray data reveal a preference for the 2-oxo-4-hydroxy tautomer (90% occupancy) over the 2-hydroxy-4-oxo form. Hydrogen-bonding networks (O–H···O and N–H···O) stabilize the dominant tautomer .
  • SHELX Refinement : Use of TWIN and HKLF5 commands in SHELXL resolves overlapping electron density peaks in twinned crystals .

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